

Application Note: Characterizing ADC Heterogeneity with HIC and SEC

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Compound of Interest		
Compound Name:	Val-Cit-PABC-DOX	
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Authored for: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly expanding class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1][2][3] This targeted approach enhances the therapeutic window by delivering the payload directly to cancer cells, minimizing systemic toxicity.[3][4] However, the conjugation process inherently produces a heterogeneous mixture of species.[1][3][5] This heterogeneity is a critical quality attribute (CQA) that can impact the ADC's safety, stability, and efficacy.[5][6]

Key sources of ADC heterogeneity include:

- Drug-to-Antibody Ratio (DAR) Variation: The number of drug molecules conjugated to each antibody can vary, resulting in a distribution of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).[6][7]
- Aggregation and Fragmentation: Like other protein therapeutics, ADCs can form high
 molecular weight aggregates or break down into fragments.[8][9][10] The hydrophobic nature
 of the payload can sometimes increase the propensity for aggregation.[6][8][9]
- Positional Isomers: For cysteine-linked ADCs, the drug can attach at different cysteine residues, creating structural isomers.[11][12]

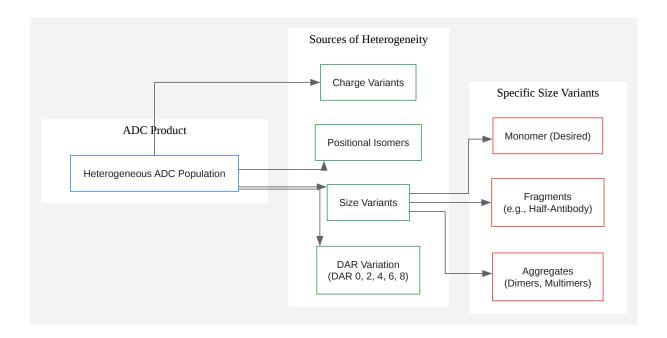


• Charge Variants: Modifications to the antibody can result in different charge isoforms.[13]

This application note details the use of two essential chromatographic techniques, Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), for the robust analysis of ADC heterogeneity.

Visualizing ADC Heterogeneity

The complexity of an ADC product arises from multiple sources, including the number and location of conjugated drugs, as well as the physical integrity of the antibody itself.



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Caption: Diagram illustrating the primary sources of ADC heterogeneity.



Part 1: Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)

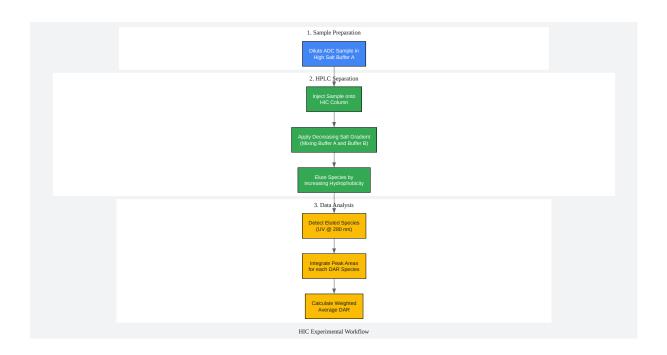
HIC is the gold standard for determining the drug load distribution and average DAR for cysteine-linked ADCs.[1][7][14] The principle relies on the separation of molecules based on their hydrophobicity.[15][16] Since the cytotoxic drugs are typically hydrophobic, the overall hydrophobicity of the ADC increases with the number of conjugated drug molecules.[5][12] HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC, a key advantage over techniques like reversed-phase chromatography.[5][15][16]

In a typical HIC separation, species with a lower DAR (less hydrophobic) elute first, followed by species with progressively higher DARs (more hydrophobic).[7][14]

HIC Experimental Workflow

The general workflow for HIC analysis involves sample preparation in a high-salt buffer to promote binding to the stationary phase, followed by elution using a decreasing salt gradient.





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Caption: A typical experimental workflow for ADC analysis using HIC.

Protocol: DAR Analysis of Brentuximab Vedotin

This protocol provides a method for determining the DAR of Brentuximab Vedotin, a cysteine-linked ADC.

- 1. Materials and Reagents:
- ADC Sample: Brentuximab Vedotin
- Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH
 7.0
- Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0



- HPLC System: A bio-inert LC system is recommended due to the high salt concentrations.[1]
 [12]
- HIC Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 μm, or similar.[6]

2. Chromatographic Conditions:

• Flow Rate: 0.8 mL/min

• Column Temperature: 25°C

· Detection: UV at 280 nm

Injection Volume: 10 μL (of ~1 mg/mL ADC)

Gradient:

Time (min)	% Mobile Phase B
0.0	0
20.0	100
25.0	100
25.1	0

| 30.0 | 0 |

3. Data Analysis:

- Identify and integrate the peaks corresponding to each drug-loaded species (D0, D2, D4, D6, D8).
- Calculate the relative percentage area for each peak.
- Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100[7][14]



Representative HIC Data

The following table summarizes typical quantitative results from a HIC analysis of Brentuximab Vedotin.[1]

DAR Species	Retention Time (min)	Relative Peak Area (%)
DAR 0 (D0)	~18.5	5.5
DAR 2 (D2)	~21.0	22.1
DAR 4 (D4)	~23.5	40.3
DAR 6 (D6)	~25.0	25.4
DAR 8 (D8)	~26.5	6.7
Calculated Average DAR	-	~4.1

Note: Retention times are approximate and can vary based on the specific system and column. The calculation based on the provided peak areas yields an average DAR. An actual reported value for a similar analysis was 3.7.[1]

Part 2: Aggregate & Fragment Analysis by Size Exclusion Chromatography (SEC)

SEC is the standard method for quantifying size variants such as aggregates and fragments in biotherapeutics, including ADCs.[8][10][17] The separation is based on the hydrodynamic volume of the molecules.[18] Larger molecules, like aggregates, are excluded from the pores of the stationary phase and elute first. The desired monomeric ADC elutes next, followed by smaller fragments.[10]

A significant challenge in SEC analysis of ADCs is the potential for non-specific hydrophobic interactions between the hydrophobic payload and the column's stationary phase.[8][9] This can lead to poor peak shape, tailing, and inaccurate quantification.[2][8] Modern SEC columns are designed with unique hydrophilic coatings to minimize these secondary interactions.[2] In some cases, adding a low percentage of an organic modifier (e.g., isopropanol, acetonitrile) to the mobile phase can help suppress these interactions.[8][10][19]



SEC Experimental Workflow

The workflow for SEC is straightforward, typically involving an isocratic elution with a physiological buffer to separate species by size.



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Caption: A standard experimental workflow for ADC analysis using SEC.

Protocol: Aggregate Analysis of Trastuzumab Emtansine (T-DM1)

This protocol describes a method for quantifying aggregates in T-DM1, a lysine-linked ADC.

- 1. Materials and Reagents:
- ADC Sample: Trastuzumab Emtansine (T-DM1)



- Mobile Phase: 150 mM Sodium Phosphate, pH 7.4 (Phosphate Buffered Saline can also be used).[8]
- HPLC System: A bio-inert LC system.
- SEC Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 μm, or equivalent.[8]
- 2. Chromatographic Conditions:

• Flow Rate: 1.0 mL/min

Column Temperature: 25°C

• Detection: UV at 280 nm

Injection Volume: 15 μL (of ~1 mg/mL ADC)

• Run Time: ~15 minutes (isocratic)

3. Data Analysis:

- Identify and integrate the peaks corresponding to high-molecular-weight species (aggregates), the main monomer peak, and any low-molecular-weight species (fragments).
- Calculate the percentage of each species relative to the total integrated peak area. %
 Species = (Area of Species Peak / Total Area of All Peaks) * 100

Representative SEC Data

The table below shows typical quantitative data from an SEC analysis of an ADC, demonstrating the separation of monomer from aggregate forms.[8]

Species	Retention Time (min)	Relative Peak Area (%)
Aggregate	~7.1	1.5
Monomer	~8.1	98.5
Fragment	Not Detected	0.0



Note: Retention times are approximate. The key outcome is the high percentage of the desired monomeric form.

Summary and Conclusion

HIC and SEC are powerful, complementary techniques essential for the characterization of ADC heterogeneity. HIC provides detailed information on the drug load distribution, a key factor for potency, while SEC ensures the size homogeneity and stability of the product by quantifying aggregates and fragments, which are critical for safety.[17][20] Incorporating these analytical protocols into ADC development and quality control workflows enables a thorough understanding of the product's CQAs, ensuring the production of safe and effective biotherapeutics. For a comprehensive characterization, these methods are often used alongside orthogonal techniques such as mass spectrometry and ion-exchange chromatography.[13][21]

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